molecular formula C15H18N2 B14813687 2-[3-(Cyanomethyl)-2,4,5,6-tetramethylphenyl]propanenitrile

2-[3-(Cyanomethyl)-2,4,5,6-tetramethylphenyl]propanenitrile

Cat. No.: B14813687
M. Wt: 226.32 g/mol
InChI Key: KSXYFYLPJNTUGM-UHFFFAOYSA-N
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Description

2-[3-(Cyanomethyl)-2,4,5,6-tetramethylphenyl]propanenitrile is an organic compound with the molecular formula C15H18N2 It is characterized by the presence of a cyanomethyl group attached to a tetramethylphenyl ring, which is further connected to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Cyanomethyl)-2,4,5,6-tetramethylphenyl]propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,5,6-tetramethylbenzyl chloride and sodium cyanide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Cyanomethyl)-2,4,5,6-tetramethylphenyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium cyanide (NaCN), halides, amines

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, substituted amines

Scientific Research Applications

2-[3-(Cyanomethyl)-2,4,5,6-tetramethylphenyl]propanenitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[3-(Cyanomethyl)-2,4,5,6-tetramethylphenyl]propanenitrile involves its interaction with specific molecular targets and pathways. The cyanomethyl group can act as a nucleophile, participating in various chemical reactions. The tetramethylphenyl ring provides steric hindrance and electronic effects that influence the reactivity of the compound. The propanenitrile group can undergo further chemical transformations, contributing to the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile: A simple nitrile with the formula CH3CN, commonly used as a solvent in organic synthesis and chromatography.

    Benzonitrile: An aromatic nitrile with the formula C6H5CN, used as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

2-[3-(Cyanomethyl)-2,4,5,6-tetramethylphenyl]propanenitrile is unique due to its combination of a cyanomethyl group, a tetramethylphenyl ring, and a propanenitrile group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

2-[3-(cyanomethyl)-2,4,5,6-tetramethylphenyl]propanenitrile

InChI

InChI=1S/C15H18N2/c1-9(8-17)15-12(4)10(2)11(3)14(6-7-16)13(15)5/h9H,6H2,1-5H3

InChI Key

KSXYFYLPJNTUGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C(C)C#N)C)CC#N)C

Origin of Product

United States

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